molecular formula C23H17F3N2O B15005799 12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B15005799
M. Wt: 394.4 g/mol
InChI Key: PCPWFMCOIWRZIH-UHFFFAOYSA-N
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Description

12-[2-(Trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one core. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in research and industrial applications .

Preparation Methods

The synthesis of 12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the phenyl ring with a trifluoromethyl group, followed by the construction of the tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one core. Common reagents used in these reactions include trifluoromethylating agents, catalysts, and solvents. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

12-[2-(Trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one undergoes various chemical reactions, including:

Scientific Research Applications

12-[2-(Trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C23H17F3N2O

Molecular Weight

394.4 g/mol

IUPAC Name

12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C23H17F3N2O/c24-23(25,26)15-7-2-1-5-13(15)21-20-14-6-4-12-27-16(14)10-11-18(20)28-17-8-3-9-19(29)22(17)21/h1-2,4-7,10-12,21,28H,3,8-9H2

InChI Key

PCPWFMCOIWRZIH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=CC=C5C(F)(F)F)C(=O)C1

Origin of Product

United States

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